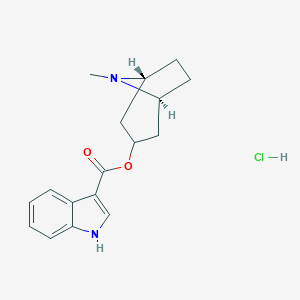

Vincaleukoblastine

描述

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)

Vinblastine Sulfate is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)

Vinblastine Sulfate can cause developmental toxicity according to state or federal government labeling requirements.

Antitumor alkaloid isolated from Vinca rosea. (Merck, 11th ed.)

作用机制

Vinblastine sulfate, also known as VLB monosulfate, Vincaleukoblastine, Velban (TN), Vinblastine 5, or Vinblastine sulphate, is a vinca alkaloid used in the treatment of various types of cancer .

Target of Action

The primary target of Vinblastine sulfate is tubulin , a protein that forms the microtubules of the mitotic spindle during cell division .

Mode of Action

Vinblastine sulfate interacts with tubulin by binding to the microtubular proteins of the mitotic spindle . This interaction leads to the crystallization of the microtubule and mitotic arrest at metaphase . The antitumor activity of vinblastine is thought to be due primarily to this inhibition of mitosis .

Biochemical Pathways

Vinblastine sulfate affects the mitotic spindle assembly pathway . By binding to tubulin, it disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis . This disruption leads to cell cycle arrest at metaphase and ultimately cell death .

Pharmacokinetics

Vinblastine sulfate is administered intravenously . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life is approximately 24.8 hours , and it is excreted through the bile duct and kidneys .

Result of Action

The result of Vinblastine sulfate’s action is the inhibition of cell division , leading to cell death . This makes it effective in the treatment of various types of cancer, including breast cancer, testicular cancer, neuroblastoma, Hodgkin’s and non-Hodgkins lymphoma, mycosis fungoides, histiocytosis, and Kaposi’s sarcoma .

Action Environment

The action, efficacy, and stability of Vinblastine sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism, particularly drugs that induce or inhibit CYP3A4 . Additionally, genetic variations in the CYP3A4 enzyme can lead to differences in how individuals metabolize Vinblastine sulfate .

生化分析

Biochemical Properties

Vinblastine sulfate interacts with tubulin, a protein that is a key component of the microtubules in cells . It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at metaphase, causing cell death or mitotic arrest .

Cellular Effects

Vinblastine sulfate has significant effects on various types of cells and cellular processes. It disrupts the formation of the mitotic spindle, which is necessary for the separation of chromosomes during mitosis . This disruption leads to cell cycle arrest at the M and S phases . In addition, vinblastine sulfate treatment results in the formation of paracrystalline aggregates in cells, which consist of tightly packed tubulin molecules .

Molecular Mechanism

The molecular mechanism of action of vinblastine sulfate involves its binding to tubulin, inhibiting microtubule assembly . This leads to the disruption of the mitotic spindle and the arrest of mitosis at metaphase . Vinblastine sulfate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Temporal Effects in Laboratory Settings

Over time, vinblastine sulfate treatment leads to the formation of characteristic paracrystal tube-like structures in cells . These structures are formed from tightly packed tubulin molecules . The formation of these structures over time indicates the stability of vinblastine sulfate’s effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of vinblastine sulfate vary with different dosages . It has a narrow therapeutic index, with key dose-limiting toxicities being myelosuppression and neurotoxicity . At high doses, severe and permanent central nervous system damage and even death can occur .

Metabolic Pathways

Vinblastine sulfate is involved in the metabolic pathway of vinca alkaloids . This pathway involves the conversion of the compound into its active metabolite, desacetylvinblastine . The metabolism of vinblastine sulfate is primarily driven by the CYP3A hepatic enzyme system .

Transport and Distribution

Vinblastine sulfate is extensively bound to tissue and formed peripheral blood elements . It is primarily excreted through the bile duct and kidneys . It crosses the blood-brain barrier poorly and cannot reach therapeutic concentrations in the cerebrospinal fluid .

Subcellular Localization

Vinblastine sulfate targets proteins inside cells that mediate cell division . Its subcellular localization is therefore associated with the microtubules, where it binds to tubulin and disrupts the formation of the mitotic spindle .

属性

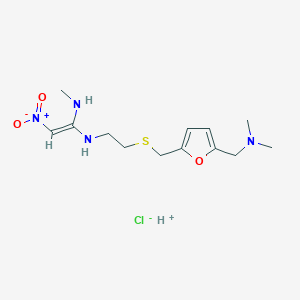

IUPAC Name |

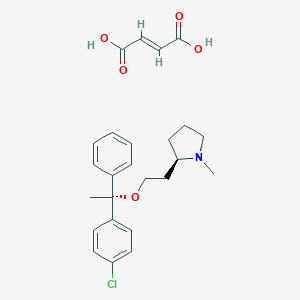

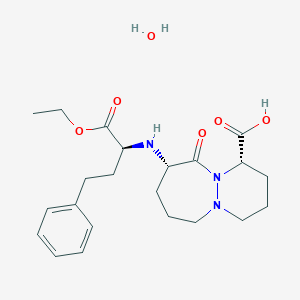

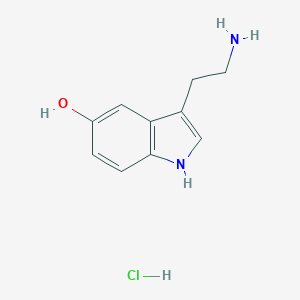

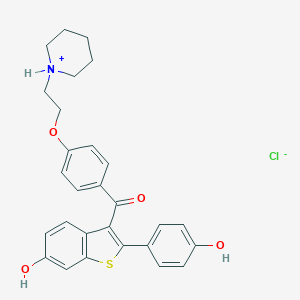

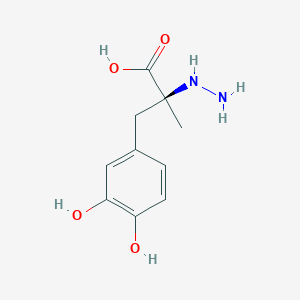

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQAABAKXDWYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9.H2O4S, C46H60N4O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

143-67-9 | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinblastine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

543 to 545 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINBLASTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21219 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- A: While mitosis is the primary target, this compound's disruption of microtubules can also affect other cellular functions that rely on them, such as intracellular transport and cell motility. []

A: Vincaleukoblastine directly binds to tubulin, the protein subunit that polymerizes to form microtubules. [, ]

A: By binding to tubulin, this compound prevents the assembly of microtubules and destabilizes pre-existing ones. This disruption inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. Consequently, cells are arrested in metaphase, ultimately leading to cell death. [, , , ] This phenomenon is often referred to as metaphase arrest or C-mitosis. [, ]

- A: NMR spectroscopy and high-resolution mass spectrometry are crucial techniques for elucidating the structure of this compound and its derivatives. [, ]

A: The molecular formula of this compound is C46H58N4O9, and its molecular weight is 811.0 g/mol. [, ]

A: Research suggests that this compound can be susceptible to degradation under certain conditions, emphasizing the need for proper storage and handling. []

- A: this compound's primary mode of action is through binding and disrupting microtubule dynamics rather than catalyzing chemical reactions. [, ]

- A: While detailed computational studies might not be extensively covered in the provided research excerpts, computational chemistry techniques are valuable tools in drug discovery and development. These methods could potentially be applied to model this compound's binding site on tubulin, predict binding affinities, and design new derivatives with improved properties. []

- A: Researchers are constantly exploring new strategies for drug delivery and formulation to overcome these challenges. These may include developing novel drug delivery systems like nanoparticles, liposomes, or prodrugs to enhance this compound's stability, solubility, and target specificity. [, ]

A: this compound, like many chemotherapeutic agents, presents formulation challenges. These can include inherent stability issues, solubility limitations that impact its administration, and bioavailability concerns. []

- Q: What safety precautions should be taken when handling this compound?

- A: Due to its potent biological activity and potential toxicity, this compound necessitates strict safety protocols during handling and disposal. These may include using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to established guidelines for handling hazardous materials. []

- A: Several factors can influence this compound's behavior within the body, including patient-specific factors like age, liver and kidney function, and drug interactions. [, ]

A: this compound is typically administered intravenously. It is primarily metabolized in the liver and excreted in the bile. [, ]

- A: Mouse models, particularly those bearing leukemia (e.g., P1534, L1210) or solid tumors, have been extensively used to evaluate the effectiveness of this compound. [, , , , ]

A: this compound has demonstrated efficacy against a range of cancers, including Hodgkin’s disease, lymphosarcoma, acute leukemia, choriocarcinoma, and other solid tumors. [, , , , , , , ]

- A: Yes, cross-resistance is a significant concern. Cells that develop resistance to this compound may also exhibit resistance to other drugs that share similar mechanisms of action or are substrates for the same efflux pumps. This phenomenon highlights the need for combination therapies and strategies to overcome drug resistance. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。